molecular formula C15H12F4N2O2 B3015923 4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide CAS No. 477852-52-1

4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide

Cat. No.: B3015923
CAS No.: 477852-52-1
M. Wt: 328.267
InChI Key: JBZCTVRJPYOJMO-UHFFFAOYSA-N
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Description

4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide is a synthetic organic compound that features a pyrrole ring substituted with a benzoyl group containing fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.

Mechanism of Action

The mechanism by which 4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide exerts its effects involves interactions with specific molecular targets. The fluorine and trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)benzoic acid
  • 2-fluoro-4-(trifluoromethyl)benzoyl chloride
  • 4-(trifluoromethyl)benzoyl chloride

Uniqueness

4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide is unique due to the combination of its pyrrole ring and the highly electronegative fluorine and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F4N2O2/c1-21(2)14(23)12-5-8(7-20-12)13(22)10-4-3-9(6-11(10)16)15(17,18)19/h3-7,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZCTVRJPYOJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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